1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine
Description
1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine is a brominated pyrrolidine derivative characterized by a phenoxyethyl linker substituted with a bromine atom at the para position and a methyl group at the ortho position of the phenyl ring. Its molecular formula is C₁₃H₁₈BrNO, with an average molecular weight of 292.19 g/mol (monoisotopic mass: 291.0553).
Properties
IUPAC Name |
1-[2-(4-bromo-2-methylphenoxy)ethyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGKOSCPGZHCMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)OCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine involves several steps. One common method includes the reaction of 4-bromo-2-methylphenol with 2-chloroethylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets. The brominated phenyl ring and pyrrolidine moiety contribute to its binding affinity and reactivity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific derivative and its application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Pyrrolidine Derivatives
1-[2-(3-Bromophenoxy)ethyl]pyrrolidine
- Molecular Formula: C₁₂H₁₆BrNO
- Molecular Weight : 278.17 g/mol
- Key Differences : Bromine at the meta position of the phenyl ring instead of para.
- Applications : Market analysis indicates growing production capacity (2020–2025), driven by demand in agrochemical and pharmaceutical intermediates .
1-[2-(4-Iodophenoxy)ethyl]pyrrolidine
- Molecular Formula: C₁₂H₁₆INO
- Molecular Weight : 317.17 g/mol
- Key Differences : Iodine substitution at the para position, which enhances steric bulk and alters electronic properties.
- Applications : Used in radiopharmaceuticals due to iodine’s isotopic versatility .
1-{2-[2-(3-Bromophenoxy)ethoxy]ethyl}pyrrolidine
- Molecular Formula: C₁₄H₂₀BrNO₂
- Molecular Weight : 314.22 g/mol
- Key Differences: Additional ethoxy spacer between the phenoxy group and pyrrolidine, increasing hydrophilicity .
Methyl-Substituted Analogs
1-[2-(4-Bromo-3-methylphenoxy)ethyl]pyrrolidine
- CAS Number : 690264-47-2
- Key Differences : Methyl group at the meta position instead of ortho.
1-(4-Bromophenethyl)pyrrolidine
Functionalized Pyrrolidine Derivatives in Drug Development
SC-22716 (1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine)
- Key Differences : Incorporates a biphenyl group instead of bromo-methyl substitution.
(+)-[1-(4-Methoxybenzyl)pyrrolidin-2-yl]diphenylmethanol
Structural-Activity Relationship (SAR) Insights
- Halogen Position : Para-bromo substitution (as in the target compound) enhances electrophilicity and binding to aromatic receptors compared to meta-bromo analogs .
- Linker Flexibility: Ethoxyethyl spacers (e.g., 1-{2-[2-(3-Bromophenoxy)ethoxy]ethyl}pyrrolidine) improve solubility but reduce metabolic stability .
Data Tables
Table 1: Comparative Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen Position | Key Functional Groups |
|---|---|---|---|---|
| 1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine | C₁₃H₁₈BrNO | 292.19 | Para-bromo, ortho-methyl | Phenoxyethyl, pyrrolidine |
| 1-[2-(3-Bromophenoxy)ethyl]pyrrolidine | C₁₂H₁₆BrNO | 278.17 | Meta-bromo | Phenoxyethyl, pyrrolidine |
| 1-[2-(4-Iodophenoxy)ethyl]pyrrolidine | C₁₂H₁₆INO | 317.17 | Para-iodo | Phenoxyethyl, pyrrolidine |
| 1-(4-Bromophenethyl)pyrrolidine | C₁₂H₁₆BrN | 254.17 | Para-bromo | Phenethyl, pyrrolidine |
Biological Activity
1-[2-(4-Bromo-2-methylphenoxy)ethyl]pyrrolidine is a compound that has gained attention for its potential biological activities, particularly in pharmacology. This article aims to summarize the current understanding of its biological activity based on diverse sources, including case studies, synthesis methods, and research findings.
Chemical Structure and Synthesis
The compound features a pyrrolidine ring linked to a phenoxyethyl group with a brominated methylphenyl substituent. This unique structure may contribute to its biological properties. The synthesis typically involves the reaction of 4-bromo-2-methylphenol with ethylene diamine derivatives, leading to various pyrrolidine derivatives that have been evaluated for biological activity.
Antimicrobial Activity
Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial properties. For instance, compounds derived from similar structures have shown effective inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives were reported to be lower than standard antibiotics, indicating promising potential as antimicrobial agents .
Anticancer Properties
The anticancer activity of this compound has been investigated in several studies. In vitro assays demonstrated selective cytotoxicity against cancer cell lines such as A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Notably, some derivatives showed comparable efficacy to established chemotherapeutic agents like 5-fluorouracil (5-FU). The mechanism of action appears to involve cell cycle arrest in the G2/M phase and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation .
Study 1: Antimicrobial Evaluation
In a study evaluating various benzimidazole derivatives, related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential for therapeutic applications . This suggests that similar structures to this compound may also possess these properties.
Study 2: Anticancer Activity Assessment
Another study synthesized several derivatives of pyrrolidine and assessed their anticancer effects using MTT assays. The most potent compounds not only inhibited cell growth but also induced apoptosis in cancer cells. Molecular docking studies further confirmed the binding affinity of these compounds to tubulin, supporting their role as potential anticancer agents .
Research Findings Summary Table
Q & A
Q. What strategies reconcile the compound’s low aqueous solubility with its use in biological assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
